Product packaging for CID 6331609(Cat. No.:CAS No. 52205-73-9)

CID 6331609

Cat. No.: B1684097
CAS No.: 52205-73-9
M. Wt: 543.4 g/mol
InChI Key: AZIKDHDHRPJJJQ-CUGULWCMSA-N
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Description

Estramustine sodium phosphate is an organic sodium salt which is the disodium salt of estramustine phosphate. It contains an estramustine phosphate(2-).
Estramustine Phosphate Sodium is the orally available disodium salt, monohydrate, of estramustine phosphate, a synthetic molecule that combines estradiol and nornitrogen mustard through a carbamate link. Estramustine and its major metabolite estramustine bind to microtubule-associated proteins (MAPs) and tubulin, thereby inhibiting microtubule dynamics and leading to anaphase arrest in a dose-dependent fashion. This agent also exhibits anti-androgenic effects.
ESTRAMUSTINE PHOSPHATE SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and is indicated for carcinoma and has 5 investigational indications.
See also: Cyclophosphamide (related);  Noscapine (related);  Ifosfamide (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32Cl2NNaO6P B1684097 CID 6331609 CAS No. 52205-73-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52205-73-9

Molecular Formula

C23H32Cl2NNaO6P

Molecular Weight

543.4 g/mol

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

InChI

InChI=1S/C23H32Cl2NO6P.Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);/t18-,19-,20+,21+,23+;/m1./s1

InChI Key

AZIKDHDHRPJJJQ-CUGULWCMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na]

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na]

Appearance

Solid powder

Other CAS No.

52205-73-9

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Emcyt
Estracyt
Estramustin Phosphate
Estramustine
Estramustine Phosphate Sodium
Estramustinphosphate
Leo 275
Leo-275
Leo275
NSC 89199
NSC-89199
NSC89199
Phosphate Sodium, Estramustine
Phosphate, Estramustin

Origin of Product

United States

Historical Context and Foundational Research of Estramustine Phosphate Sodium

Genesis of Estrogen-Nitrogen Mustard Conjugates

The concept of joining an estrogen with a cytotoxic agent like nitrogen mustard was a pioneering approach in the mid-20th century. This strategy was rooted in the understanding of hormone-sensitive cancers and the desire to direct potent cancer-killing drugs specifically to tumor cells.

The synthesis of estramustine (B1671314) phosphate (B84403) sodium in the 1960s was a direct result of extensive medicinal chemistry research aimed at creating hybrid molecules. ebrary.net The primary rationale was to use the estrogen component, 17-β-estradiol, as a "homing device" to deliver the cytotoxic nitrogen mustard directly to estrogen receptor-positive cancer cells. ebrary.netmdpi.com This approach was based on the observation that radiolabelled estrogens were selectively taken up by breast cancer tissues. ebrary.net The nitrogen mustard, a potent alkylating agent, was chosen for its ability to damage DNA and kill rapidly dividing cells. researchgate.net The resulting compound, estramustine, is a conjugate of estradiol (B170435) and nor-nitrogen mustard linked by a carbamate (B1207046) moiety. ebrary.net The phosphate group was added to create the more soluble sodium salt, estramustine phosphate sodium, suitable for administration. aacrjournals.org

Initially, the therapeutic hypothesis for estramustine phosphate sodium was straightforward: it was designed as a targeted chemotherapy for estrogen receptor-positive breast cancer. ebrary.netaacrjournals.org The prevailing thought was that the estradiol portion of the molecule would bind to estrogen receptors on breast cancer cells, leading to the selective accumulation of the nitrogen mustard at the tumor site. ebrary.nethemonc.org Once inside the cell, it was believed that the nitrogen mustard would be released and exert its DNA-alkylating effects, leading to cancer cell death. hemonc.orgwikipedia.org This dual-action mechanism, combining hormonal targeting with cytotoxic action, was the central premise of its early development. nih.gov

Evolution of Research Focus

The initial clinical results for estramustine phosphate sodium in breast cancer were not as promising as hoped. ebrary.net However, this did not mark the end of its story. Instead, it led to a shift in research that ultimately uncovered its true potential and a different mechanism of action.

A pivotal turn in the research on estramustine phosphate sodium came from preclinical studies in rats. ebrary.net When radiolabelled estramustine was administered, it showed a surprising and significant selective uptake by the prostate gland. ebrary.net This unexpected finding prompted a change in the therapeutic focus from breast cancer to prostate cancer. ebrary.netwikipedia.org Subsequent clinical trials in patients with prostate cancer showed encouraging results, leading to its eventual approval for this indication. ebrary.netwikipedia.orgnih.gov This repurposing was a direct consequence of careful preclinical investigation into the drug's distribution in the body.

Further research revealed that the initial hypothesis of estramustine phosphate sodium acting primarily as a DNA alkylating agent was not entirely accurate. nih.govnih.gov While it is a conjugate of a nitrogen mustard, the carbamate linkage to the estradiol carrier is remarkably stable, preventing the significant release of the alkylating component. nih.gov Instead, a new and unexpected mechanism of action came to light.

It was discovered that estramustine and its active metabolite, estromustine (B1671320), act as mitotic inhibitors. nih.govresearchgate.net They interfere with the dynamics of microtubules, essential components of the cell's cytoskeleton involved in cell division. nih.govresearchgate.netmedchemexpress.com Specifically, the drug binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization of microtubules and arresting cells in the G2/M phase of the cell cycle. aacrjournals.orgwikipedia.orgsigmaaldrich.com This antimitotic effect, rather than DNA alkylation, is now considered the primary mechanism of its cytotoxic activity. nih.govnih.gov This paradigm shift was a significant step in understanding how estramustine phosphate sodium truly works at a cellular level.

Key Research Findings on Estramustine Phosphate Sodium

Research AreaKey FindingCitation
Initial Synthesis Synthesized in the 1960s as a conjugate of 17-β-estradiol and nor-nitrogen mustard. ebrary.net
Initial Hypothesis Designed to target estrogen receptor-positive breast cancer via DNA alkylation. ebrary.netaacrjournals.orghemonc.org
Preclinical Distribution Showed selective uptake in the rat prostate gland, leading to a shift in focus to prostate cancer. ebrary.net
Mechanism of Action Primarily acts as a mitotic inhibitor by disrupting microtubule dynamics, not as a significant DNA alkylating agent. nih.govnih.govresearchgate.net
Cellular Target Binds to microtubule-associated proteins (MAPs) and tubulin. aacrjournals.orgwikipedia.orgsigmaaldrich.com

Molecular Mechanisms of Action of Estramustine Phosphate Sodium

Microtubule Dynamics Modulation

Microtubules are dynamic polymers of tubulin proteins that are essential components of the cytoskeleton and the mitotic spindle. Their constant assembly and disassembly, a process known as dynamic instability, are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Estramustine (B1671314) phosphate (B84403) sodium exerts its cytotoxic effects by disrupting these dynamics. researchgate.netaacrjournals.org

Direct Binding to Tubulin Subunits

Research has conclusively shown that estramustine directly interacts with tubulin, the fundamental building block of microtubules. nih.gov Studies involving photoaffinity labeling have demonstrated that estramustine binds to both α- and β-tubulin subunits. idexlab.comnih.gov The binding affinity of estramustine to tubulin has been quantified, with an affinity constant (Kd) determined to be approximately 23 ± 5 μM. idexlab.comnih.gov This binding is distinct from that of other well-known microtubule inhibitors like colchicine (B1669291) and vinblastine (B1199706), suggesting a unique binding site that may partially overlap with that of paclitaxel. idexlab.comnih.gov

Interaction with Microtubule-Associated Proteins (MAPs)

In addition to its direct interaction with tubulin, estramustine phosphate and its metabolites also bind to microtubule-associated proteins (MAPs). nih.gov MAPs play a crucial role in regulating microtubule stability and assembly. Estramustine has been shown to have a specific affinity for MAP-2, with studies indicating that each MAP-2 molecule can bind approximately 20 molecules of estramustine. biologists.com This interaction inhibits the association of MAPs with microtubules, further contributing to microtubile disassembly. biologists.com Specifically, estramustine phosphate has been found to bind to the tubulin-binding domains on MAP-2 and tau. researchgate.netnih.gov The negatively charged phosphate group of estramustine phosphate appears to be important for this interaction. nih.gov

Induction of Microtubule Depolymerization and Disruption of Cytoskeletal Architecture

The binding of estramustine to both tubulin and MAPs leads to the depolymerization of microtubules. researchgate.netwikipedia.orgnih.gov This disruption of the microtubule network has profound consequences for the cell, leading to the collapse of the cytoskeletal architecture. aacrjournals.org In vitro studies have demonstrated that estramustine inhibits microtubule assembly and can disassemble pre-formed microtubules. nih.govbiologists.com This leads to a dose- and time-dependent depolymerization of interphase microtubules in cancer cells. nih.gov

Differential Effects on Specific Tubulin Isotypes

Interestingly, the interaction of estramustine is not uniform across all tubulin isotypes. Research has revealed that the incorporation of estramustine into the βIII-tubulin isotype is less efficient compared to other β-tubulin isotypes and α-tubulin. idexlab.comnih.gov This finding is significant as the overexpression of βIII-tubulin has been linked to resistance to estramustine in prostate carcinoma cells, suggesting that the differential binding to tubulin isotypes may play a role in determining the drug's efficacy. idexlab.comnih.gov

Impact on Spindle Formation and Mitotic Processes

The disruption of microtubule dynamics by estramustine has a critical impact on the formation and function of the mitotic spindle, the apparatus responsible for chromosome segregation during cell division. researchgate.netaacrjournals.org By interfering with microtubule stability, estramustine leads to the formation of abnormal spindles. aacrjournals.org Studies have shown an increase in multipolar and unipolar spindles in cells treated with estramustine. aacrjournals.org This disruption of the mitotic spindle prevents proper chromosome alignment and segregation, ultimately leading to a halt in the cell division process. aacrjournals.org

Cell Cycle Regulation and Arrest

The profound effects of estramustine phosphate sodium on microtubule dynamics directly translate into significant perturbations of the cell cycle. By disrupting the mitotic spindle, estramustine effectively blocks cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. wikipedia.orgnih.govglpbio.com Flow cytometry analyses have consistently demonstrated a G2/M phase arrest in various cancer cell lines treated with estramustine. nih.gov This mitotic arrest is a key mechanism underlying the antiproliferative and cytotoxic effects of the drug. aacrjournals.org For instance, in MCF-7 breast cancer cells, treatment with estramustine led to a significant increase in the percentage of cells in the G2-M phase. aacrjournals.org

Table 1: Effects of Estramustine on Cell Cycle Distribution in MCF-7 Cells

Estramustine Concentration (μmol/L)Percentage of Cells in G2-M Phase
01.6%
554.8%
1057.0%

Data sourced from a study on MCF-7 cells. aacrjournals.org

Mechanisms Leading to G2/M Phase Cell Cycle Arrest

The primary cytotoxic action of estramustine phosphate's active metabolites is the disruption of microtubule structure and function. researchgate.net This interference leads to a halt in the cell cycle during the G2/M phase. wikipedia.orgnih.goviqb.es

Interaction with Microtubule Components : Estramustine and its metabolite estromustine (B1671320) bind to tubulin and microtubule-associated proteins (MAPs), such as MAP-2 and tau. wikipedia.orgiqb.esresearchgate.net This binding disrupts the normal process of microtubule assembly and leads to their depolymerization. wikipedia.orgdrugs.com The negatively charged phosphate group of estramustine phosphate plays a significant role in its inhibitory effect on microtubule assembly. researchgate.net

Mitotic Spindle Disruption : The proper formation and function of the mitotic spindle, which is composed of microtubules, is critical for chromosome segregation during mitosis. By causing microtubule disassembly, estramustine prevents the formation of a functional mitotic spindle. nih.gov

Cell Cycle Blockade : The inability to form a proper mitotic spindle triggers cellular checkpoints, leading to an arrest of the cell division process in the G2/M phase. wikipedia.orgiqb.es This G2/M phase block has been confirmed through flow cytometry analysis and is a key mechanism of the drug's anticancer activity. nih.govaacrjournals.org This specific cell cycle arrest is also believed to be the mechanism behind the radiosensitizing effect of estramustine phosphate, as cells are most sensitive to radiation during the G2/M phase. nih.gov

MechanismTarget Molecule/ProcessOutcomeSupporting Evidence
Microtubule DisruptionTubulin and Microtubule-Associated Proteins (MAPs)Inhibition of microtubule assembly and depolymerizationBinding assays, In vitro polymerization studies wikipedia.orgdrugs.comiqb.esresearchgate.net
Cell Cycle InhibitionMitotic Spindle FormationArrest in G2/M phase of the cell cycleFlow cytometry analysis nih.govaacrjournals.org

Induction of Metaphase and Anaphase Blockade

Detailed microscopic studies have revealed that estramustine's disruption of microtubule dynamics specifically impedes progression through the metaphase and anaphase stages of mitosis. nih.gov

In studies using the human prostatic carcinoma cell line DU 145, estramustine was shown to be a potent inhibitor of mitotic progression. nih.gov Observations of living cells demonstrated that the drug delays the initiation of anaphase and reduces the elongation of the spindle poles during anaphase B, a key movement for separating chromosomes. nih.gov Furthermore, the process of cytokinesis, the final step of cell division, is also delayed. nih.gov

Immunofluorescent and electron microscopy studies show a rapid disorganization of the mitotic apparatus. nih.gov Interestingly, even in drug-treated mitotic cells, some microtubule bundles persist, particularly in association with kinetochores and centrioles. nih.gov The treatment can lead to defects in the mitotic apparatus, causing lagging chromosomes during both metaphase and anaphase and the formation of abnormal multipolar spindles. aacrjournals.orgresearchgate.net

Programmed Cell Death (Apoptosis) Pathways

Beyond halting the cell cycle, estramustine phosphate actively induces programmed cell death, or apoptosis, in cancer cells. wikipedia.orgdrugs.com This process is initiated through several distinct signaling pathways, which can vary depending on the specific type of cancer cell. nih.goveuropeanreview.orgaacrjournals.org

Initiation and Execution of Apoptosis in Target Cells

Estramustine has been shown to induce apoptosis in a variety of cancer cell lines, including those from prostate cancer and glioma. nih.goveuropeanreview.org In the PC3 prostate cancer cell line, treatment with estramustine phosphate leads to a significant increase in apoptosis, which is correlated with enhanced activity of caspase-3, a key executioner enzyme in the apoptotic cascade. europeanreview.org The induction of apoptosis is a fundamental component of its antineoplastic effect. europeanreview.orgaacrjournals.org While the nitrogen mustard portion of the molecule has alkylating properties that can cause DNA damage and lead to apoptosis, a significant body of evidence points to the antimicrotubule effects as the primary driver of the observed programmed cell death. iqb.esnih.govdrugbank.com

Role of Bcl-2 Phosphorylation in Apoptotic Signaling

A key mechanism by which antimicrotubule agents trigger apoptosis involves the modulation of the Bcl-2 family of proteins, which are central regulators of cell death. Research indicates that estramustine induces apoptosis in glioma cells by promoting the phosphorylation of the anti-apoptotic protein Bcl-2. nih.gov

Phosphorylation of Bcl-2 inhibits its protective function, thereby lowering the threshold for apoptosis. aacrjournals.orgaacrjournals.org This inactivation is believed to occur because phosphorylation decreases the ability of Bcl-2 to bind to and neutralize pro-apoptotic proteins like Bax. aacrjournals.org Estramustine, similar to other microtubule-disrupting drugs like taxanes, can inhibit cellular phosphatases, leading to a higher level of phosphorylated, and thus inactive, Bcl-2. aacrjournals.org This mechanism is distinct from any cell-killing effects related to the drug's alkylating moiety. nih.gov

MicroRNA-Mediated Apoptosis Modulation (e.g., miR-31 Down-regulation)

Recent research has uncovered the role of microRNAs (miRNAs) in mediating the apoptotic effects of estramustine phosphate. Specifically, in the PC3 prostate cancer cell line, the drug's ability to induce apoptosis is directly linked to its down-regulation of a specific microRNA, miR-31. europeanreview.orgeuropeanreview.orgnih.gov

Studies have shown that miR-31 levels are significantly higher in prostate cancer tissues compared to healthy prostate tissue. europeanreview.org When PC3 cells are engineered to over-express miR-31, they become more resistant to the apoptosis-inducing effects of estramustine phosphate. europeanreview.org This demonstrates that the reduction of miR-31 levels is a critical step in the drug's mechanism for triggering programmed cell death in this context. europeanreview.org

Investigations into Bak-Independent Apoptotic Pathways

The precise molecular pathway through which estramustine induces apoptosis can differ between cancer cell lines, particularly concerning the involvement of the pro-apoptotic protein Bak.

Bak-Independent Apoptosis (PC-3 Cells) : In the androgen-independent PC-3 prostate cancer cell line, estramustine-induced apoptosis is associated with a decrease in the anti-apoptotic protein Bcl-xL. researchgate.net Crucially, this apoptotic process occurs without the involvement of Bak, defining it as a Bak-independent pathway. researchgate.net

Bak-Dependent Apoptosis (LNCaP Cells) : In contrast, in the androgen-sensitive LNCaP prostate cancer cell line, estramustine treatment does not alter the levels of Bcl-xL or Bax. researchgate.net Instead, it causes a specific up-regulation of the pro-apoptotic protein Bak. researchgate.netaacrjournals.org This indicates that in LNCaP cells, estramustine triggers a Bak-dependent apoptotic pathway.

This differential activity highlights the complexity of estramustine's mechanisms and suggests that its efficacy may be influenced by the specific genetic and molecular background of the target cancer cell.

Apoptotic PathwayCell LineKey Molecular EventReference
Bcl-2 PhosphorylationGlioma CellsPhosphorylation and inactivation of anti-apoptotic Bcl-2 protein nih.govaacrjournals.org
miRNA ModulationPC-3 (Prostate)Down-regulation of oncogenic miR-31 europeanreview.orgeuropeanreview.org
Bak-Independent PathwayPC-3 (Prostate)Down-regulation of anti-apoptotic Bcl-xL protein researchgate.net
Bak-Dependent PathwayLNCaP (Prostate)Up-regulation of pro-apoptotic Bak protein researchgate.netaacrjournals.org

Nuclear Matrix and DNA Interactions

Beyond its impact on the cytoskeleton, estramustine phosphate and its metabolites exert significant effects within the cell nucleus, directly targeting the nuclear matrix and the integrity of DNA.

The cytotoxic activity of estramustine phosphate's metabolites, estramustine and estromustine, is partly attributed to their interaction with the nuclear matrix. researchgate.net The nuclear matrix is a ribonucleoprotein network within the nucleus that provides a scaffold for essential processes like DNA replication and gene expression. nih.gov Research indicates that estramustine phosphate binds to this nuclear matrix. nih.gov This binding interferes with the RNA-protein network, which in turn disrupts the normal process of DNA replication. researchgate.net

Studies investigating the nuclear matrix as a chemotherapeutic target have shown that estramustine phosphate can enhance the cytotoxicity of other agents that act at this level, such as the topoisomerase II inhibitor etoposide (B1684455). nih.gov In a nascent DNA synthesis assay, the combination of estramustine phosphate and etoposide was found to selectively and synergistically inhibit new DNA synthesis on the nuclear matrix. nih.gov This implicates the nuclear protein matrix as a significant target for the cytotoxic effects of estramustine. researchgate.netnih.gov The disruption of the nuclear matrix architecture is a key, non-alkylating mechanism of its action. cancernetwork.com

Estramustine phosphate also affects DNA integrity directly. The molecule is a conjugate of estradiol (B170435) and a nitrogen mustard moiety. drugbank.comnih.gov In vivo, this nitrogen mustard component can become active, leading to the alkylation of DNA and other cellular components. drugbank.comncats.io This alkylation process causes DNA damage, including the formation of DNA strand breaks and potential miss-coding events, which can trigger apoptosis and cell death. drugbank.com

Studies on malignant glioma cells have demonstrated a dose-dependent increase in DNA strand breaks following treatment with estramustine phosphate. nih.gov This direct damage to DNA contributes to the inhibition of both DNA and RNA synthesis. nih.gov The cytotoxic potential of estramustine phosphate is therefore at least partially related to its direct effects on DNA, complementing its other mechanisms of action. nih.govontosight.aidrugs.com

Alternative or Complementary Molecular Targets

In addition to its effects on microtubules and nuclear components, estramustine phosphate has been shown to interact with other critical cellular signaling molecules, revealing a broader mechanism of action.

Recent research has identified estramustine phosphate as an inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2) protein tyrosine phosphatase (PTP). nih.govnih.govpatsnap.com SHP2 is a non-receptor PTP that plays a positive regulatory role in growth factor-stimulated signaling pathways, such as the Ras-Erk1/2 MAP kinase pathway, which are often implicated in oncogenesis. nih.gov

Estramustine phosphate was identified as a SHP2 inhibitor from the National Cancer Institute (NCI) Approved Oncology Drug set. nih.govaacrjournals.org Structure-activity relationship studies have indicated that the 17-phosphate group on the estramustine molecule is a requirement for its SHP2 inhibitory activity. nih.govnih.govresearchgate.net The inhibition of SHP2 PTP activity by estramustine phosphate presents a novel target for its anticancer effects. nih.gov

Table 1: SHP2 Inhibition by Estramustine Phosphate

Compound Target IC50 Value Source

Estramustine phosphate has been found to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov TGF-β is a key regulator of many cellular processes, including immune responses and cell migration. nih.govnih.gov Studies using a murine macrophage cell line showed that estramustine phosphate, at non-cytotoxic concentrations, inhibited cell migration and the production of urokinase-type plasminogen activator (uPA) that were induced by TGF-β. nih.govmedchemexpress.com

The mechanism behind this inhibition involves the disruption of the downstream TGF-β signaling cascade. nih.gov Specifically, estramustine phosphate significantly reduces the ability of TGF-β to cause the phosphorylation and subsequent activation of its downstream effector, Smad3. nih.govnih.govmedchemexpress.com The activation of Smad3 is critical for increased cell motility. nih.govnih.gov By interfering with microtubule dynamics, estramustine phosphate disables Smad3 activation, thereby inhibiting TGF-β-induced cell migration and uPA production. nih.govnih.govresearchgate.net

Table 2: Compounds Mentioned in this Article

Compound Name
Celastrol
Docetaxel (B913)
Enoxolone
Estradiol
Estramustine
Estramustine phosphate
Estramustine phosphate sodium
Estromustine
Etoposide
Mitoxantrone
Paclitaxel
SiS3
Smad3
Testosterone (B1683101)
Trodusquemine
Vinblastine
Vinorelbine

Metabolic Pathways and Active Metabolites of Estramustine Phosphate Sodium

Prodrug Activation and Biotransformation

The activation of estramustine (B1671314) phosphate (B84403) sodium is a multi-step process that begins almost immediately after administration and involves dephosphorylation, oxidation, and hydrolysis.

Upon oral administration, estramustine phosphate sodium is readily absorbed from the gastrointestinal tract, with approximately 75% of the dose being absorbed. researchgate.netpharmacology2000.com During this initial pass, it undergoes rapid and extensive presystemic dephosphorylation, primarily in the gut. researchgate.netnih.gov This enzymatic process, catalyzed by phosphatases, removes the phosphate group from the molecule, yielding the first active cytotoxic metabolite, estramustine. researchgate.netfda.gov This initial transformation is so efficient that the parent compound, estramustine phosphate, is often undetectable in the plasma 24 hours after administration. researchgate.net The prostate itself is also a highly active site for this dephosphorylation process. nih.gov

In addition to the formation of cytotoxic metabolites, estramustine and estromustine (B1671320) can undergo hydrolysis. researchgate.netdrugsporphyria.net This process, catalyzed by carbamidases, cleaves the carbamate (B1207046) ester linkage, releasing the estrogenic components of the original molecule: estradiol (B170435) and estrone (B1671321). drugsporphyria.net It is estimated that approximately 10-20% of estramustine and estromustine are metabolized via this pathway. drugsporphyria.net The release of these estrogens contributes to the hormonal effects of the drug. researchgate.netselleckchem.com

Metabolic Transformation of Estramustine Phosphate Sodium

Reaction Type Reactant Product Enzymes Involved
Dephosphorylation Estramustine phosphate sodium Estramustine Phosphatases
Oxidation Estramustine Estromustine 17β-hydroxysteroid dehydrogenases
Hydrolysis Estramustine / Estromustine Estradiol / Estrone Carbamidases

Cellular Uptake and Subcellular Distribution of Estramustine Metabolites

The efficacy of estramustine phosphate sodium is not solely dependent on its metabolic activation but also on the selective accumulation of its active metabolites within target cancer cells.

Selective Accumulation in Target Cells (e.g., Prostate Cells)

A key feature of estramustine's metabolites is their ability to selectively accumulate in certain tissues, most notably prostate cancer cells. wikipedia.orgresearchgate.net Studies have shown that the concentrations of estramustine and its oxidized form, estromustine, are significantly higher in prostate tumor tissue compared to plasma levels in patients. nih.govauajournals.org For instance, the concentration of estramustine has been observed to be, on average, six times higher in the tumor than in the plasma. nih.govauajournals.org This selective uptake is a crucial factor in the targeted cytotoxic effect of the drug. wikipedia.orgnih.gov

Characterization of Estramustine-Binding Proteins (EMBPs) and Their Role in Tissue Retention

The selective accumulation and retention of estramustine metabolites within target cells are largely attributed to the presence of a specific protein known as estramustine-binding protein (EMBP). wikipedia.orgpharmacology2000.comnih.gov EMBP, a heterodimeric protein, has a high affinity for estramustine and is found in various tumor cells, including those of the prostate, brain, and breast. nih.govnih.govnih.gov Research has demonstrated a direct correlation between the levels of EMBP in prostate tumor tissue and the concentration of estramustine, supporting the hypothesis that EMBP is responsible for the retention of the cytotoxic metabolites within the tumor. nih.gov This protein-mediated sequestration ensures a sustained high concentration of the active drug at the site of action, enhancing its antimitotic effects. nih.govbasicmedicalkey.com

Concentration of Estramustine Metabolites in Serum vs. Prostate Tumor

Metabolite Serum Concentration Range (ng/mL) Tumor Concentration Range (ng/g) Mean Serum to Tumor Ratio
Estromustine 63.8 - 162.8 64.8 - 1209 1:5
Estramustine 8.3 - 51.4 73.9 - 563.4 1:13

Data from a study involving a single intravenous dose of 600 mg of estramustine phosphate. nih.gov

Metabolite Profiles and Their Respective Bioactivities

Upon oral administration, estramustine phosphate sodium is readily dephosphorylated during its initial pass through the gastrointestinal tract. fda.gov This process gives rise to its primary active metabolites: estramustine and estromustine. fda.gov Further metabolism through oxidation and hydrolysis yields estradiol and estrone. fda.govresearchgate.netmims.com

The cytotoxic effects of the drug are primarily attributed to estramustine and its oxidized form, estromustine. researchgate.netmims.com These metabolites are selectively taken up by prostate cancer cells, which is thought to be facilitated by a specific estramustine-binding protein (EMBP). wikipedia.orgnih.gov This selective accumulation may contribute to the targeted cytotoxic activity against prostate cancer cells while minimizing effects on healthy tissues. wikipedia.org

Relative Contributions of Estramustine and Estromustine to Cytotoxic Effects

Both estramustine and estromustine are crucial for the cytotoxic activity of the drug. researchgate.net They exert their antineoplastic effects by binding to microtubule-associated proteins (MAPs) and tubulin. cancer.govgrafiati.com This interaction disrupts the normal function of microtubules, leading to the depolymerization of the microtubule network and ultimately causing cell cycle arrest in the metaphase. mims.comcancer.govdrugs.com

While both metabolites are active, estromustine is often the predominant circulating metabolite in plasma and has been shown to accumulate significantly within tumor tissue. nih.gov In one study of patients treated with estramustine phosphate, estromustine was the main metabolite found in both plasma and tumor samples. nih.gov Interestingly, the concentration of estramustine was, on average, six times higher in the tumor than in the plasma, suggesting a selective uptake mechanism. nih.gov The binding of estramustine and estromustine to proteins within the tumor is believed to be a key factor in their clinical efficacy. nih.gov

The cytotoxic actions of these metabolites also include other mechanisms such as inducing apoptosis, interfering with DNA synthesis, and altering cell membranes. wikipedia.org

Table 1: Key Metabolites of Estramustine Phosphate Sodium and their Primary Actions

MetabolitePrimary ActionMechanism
Estramustine CytotoxicBinds to microtubule-associated proteins and tubulin, disrupting microtubule function. cancer.govgrafiati.com
Estromustine CytotoxicBinds to microtubule-associated proteins and tubulin, disrupting microtubule function. cancer.govwikipedia.org
Estradiol AntigonadotrophicActs as an estrogen, suppressing testosterone (B1683101) levels. wikipedia.orgselleckchem.com
Estrone AntigonadotrophicActs as an estrogen, suppressing testosterone levels. wikipedia.orgselleckchem.com

Impact of Metabolites on Antigonadotrophic Mechanisms

In addition to their direct cytotoxic effects, the metabolites of estramustine phosphate sodium also exert hormonal effects. The metabolic conversion to estradiol and estrone imparts significant estrogenic activity. researchgate.netwikipedia.org These estrogenic metabolites are responsible for the antigonadotrophic effects of the drug, leading to a reduction in testosterone levels. researchgate.netselleckchem.com

Metabolites of estramustine phosphate, including estramustine and estromustine, have also been found to act as weak antagonists of the androgen receptor. wikipedia.org

Preclinical Efficacy and Mechanistic Investigations in Model Systems

In Vitro Cellular Models

Assessment of Cytotoxic and Anti-Invasive Activities in Cancer Cell Lines

Estramustine (B1671314) phosphate (B84403) sodium demonstrates significant cytotoxic and anti-invasive effects across a range of cancer cell lines, with a particular focus on those of prostatic origin. Its active metabolite, estramustine, has been shown to induce growth inhibition and mitotic arrest in human prostate carcinoma cell lines such as DU 145 and PC-3. nih.gov The cytotoxic effects are not limited to prostate cancer, as the compound has also shown activity in other cancer cell types.

The anti-invasive properties of estramustine have been demonstrated in studies using malignant MO4 mouse cells and DU-145 human prostate carcinoma cells. In these in vitro models, estramustine inhibited directional migration and invasion in a dose-dependent manner. plos.org

Table 1: Cytotoxic and Anti-Invasive Effects of Estramustine Phosphate Sodium in Cancer Cell Lines

Cell LineCancer TypeObserved Effects
DU 145Human Prostate CarcinomaInhibition of growth, mitotic arrest, inhibition of directional migration and invasion. nih.govplos.org
PC-3Human Prostate CarcinomaInhibition of growth, mitotic arrest, suppression of cell growth. nih.govmedchemexpress.com
MO4Mouse Malignant CellsInhibition of directional migration and invasion. plos.org

Dose-Dependent Cell Kill in Hormone-Resistant Prostatic Tumor Cell Lines

A critical area of investigation for estramustine phosphate sodium has been its efficacy in hormone-resistant prostate cancer, a stage of the disease that is notoriously difficult to treat. Studies have consistently shown that estramustine phosphate sodium exerts a dose-dependent cytotoxic effect on hormone-resistant prostate cancer cell lines.

For instance, in the PC-3 cell line, a model for androgen-independent prostate cancer, treatment with estramustine phosphate has been shown to suppress cell growth and induce apoptosis. nih.gov One study demonstrated that a concentration of 1 µg/mL of estramustine phosphate suppressed PC-3 cell growth. medchemexpress.com In another study, estramustine phosphate treatment led to growth restraint and apoptosis in PC-3 cells. nih.gov

Table 2: Dose-Dependent Cytotoxicity of Estramustine Phosphate Sodium in Hormone-Resistant Prostate Cancer Cell Lines

Cell LineDescriptionConcentrationEffect
PC-3Androgen-independent human prostate cancer1 µg/mLSuppression of cell growth. medchemexpress.com
PC-3Androgen-independent human prostate cancer2 µg/mLInduction of apoptosis. medchemexpress.com

Studies on Cell Proliferation and Viability Inhibition

Estramustine phosphate sodium has been shown to inhibit cell proliferation and reduce cell viability in various cancer cell lines. In the murine macrophage cell line RAW 264.7, estramustine phosphate inhibited cell proliferation in a dose- and time-dependent manner. nih.gov After 72 hours of treatment, a clear reduction in cell proliferation was observed, with inhibitions ranging from 10% at 2.5 µM to 73% at 40 µM. nih.gov

In human prostate cancer cell lines PC-3 and LNCaP, treatment with estramustine resulted in a dose- and time-dependent inhibition of cell proliferation.

Table 3: Inhibition of Cell Proliferation and Viability by Estramustine Phosphate Sodium

Cell LineTreatment DurationConcentrationInhibition of Proliferation/Viability
RAW 264.772 hours2.5 µM10%
RAW 264.772 hours40 µM73%
PC-3Not SpecifiedDose-dependentInhibition of cell proliferation.
LNCaPNot SpecifiedDose-dependentInhibition of cell proliferation.

Evaluation of Microtubule Network Integrity and Dynamics in Cell Culture

A primary mechanism of action for estramustine phosphate sodium is its disruptive effect on the microtubule network within cells. The active metabolite, estramustine, has been shown to depolymerize microtubules by binding to tubulin. nih.gov This interference with microtubule dynamics leads to mitotic arrest and ultimately, cell death.

Impact on Cell Migration and Invasion in Non-Cancerous Cell Lines (e.g., Macrophages)

The effects of estramustine phosphate sodium extend beyond cancer cells to impact the behavior of other cell types within the tumor microenvironment. In the murine macrophage cell line RAW 264.7, estramustine phosphate at non-cytotoxic concentrations has been shown to inhibit cell migration. nih.govnih.gov

Specifically, estramustine phosphate was found to inhibit the migration of RAW 264.7 cells induced by Transforming Growth Factor-beta (TGF-β). nih.govnih.gov This inhibition of migration was observed in a Boyden chamber-based cell migration assay. nih.gov The mechanism behind this effect appears to be related to the disruption of the tubulin cytoskeleton. nih.gov

Table 4: Effect of Estramustine Phosphate Sodium on Macrophage Migration

Cell LineTreatmentAssayResult
RAW 264.7Estramustine Phosphate (non-cytotoxic concentrations)Boyden chamber assayInhibition of TGF-β-induced cell migration. nih.gov

In Vivo Animal Models

Preclinical studies in animal models have provided further evidence for the anti-tumor efficacy of estramustine phosphate sodium. In a study utilizing the Dunning Copenhagen rat model of prostate adenocarcinoma, the combination of estramustine and etoposide (B1684455) was shown to inhibit tumor growth. auajournals.orgnih.gov

Another study using a PAC120 tumor model reported that intraperitoneal injections of estramustine phosphate at doses of 4 or 12 mg/kg daily for two weeks resulted in a 53% inhibition of tumor growth by day 35. medchemexpress.com These in vivo findings corroborate the cytotoxic and anti-proliferative effects observed in cell culture models and have provided a rationale for the clinical investigation of estramustine phosphate sodium in the treatment of prostate cancer.

Table 5: In Vivo Efficacy of Estramustine Phosphate Sodium in Animal Models

Animal ModelTumor TypeTreatmentOutcome
Dunning Copenhagen RatProstate AdenocarcinomaEstramustine and EtoposideInhibition of tumor growth. auajournals.orgnih.gov
PAC120 Tumor ModelNot SpecifiedEstramustine phosphate (4 or 12 mg/kg/day for 2 weeks)53% inhibition of tumor growth by day 35. medchemexpress.com

Efficacy in Xenograft Models of Prostate Carcinoma (e.g., PC-3)

Estramustine phosphate sodium has demonstrated notable efficacy in preclinical xenograft models of prostate cancer, particularly using the human prostate adenocarcinoma cell line PC-3. In vitro studies show that estramustine phosphate can inhibit the growth of PC-3 cells and induce apoptosis, or programmed cell death. nih.govnih.gov One of the mechanisms suggested for this apoptotic induction is the downregulation of microRNA miR-31. nih.govnih.gov

In vivo studies using mouse models have further substantiated these findings. For instance, in a study evaluating combination therapies, the administration of estramustine with docetaxel (B913) and thalidomide (B1683933) in severely combined immunodeficient mice bearing PC-3 xenografts resulted in a significant reduction in tumor volume. Specifically, this combination led to an 88% decrease in tumor volume by day 17 compared to control treatments. Furthermore, in a metastasis model using luciferase-labeled PC-3M cells, the triple combination nearly eradicated the tumor signal.

Efficacy of Estramustine-Based Combination Therapy in PC-3 Xenograft Model

Therapeutic AgentsAnimal ModelKey FindingTumor Volume Reduction vs. Control
Estramustine + Docetaxel + ThalidomideSCID Mice with PC-3 XenograftsSignificant tumor volume reduction88% at 17 days

Mechanistic Insights from Tumor Growth Inhibition Studies in Animal Models

The primary mechanism of action for estramustine's cytostatic effects is its function as a mitotic inhibitor. nih.gov It disrupts the cellular microtubule network, which is essential for cell division. This is achieved through the binding of its metabolites, estramustine and estromustine (B1671320), to microtubule-associated proteins (MAPs) and/or tubulin. nih.govescholarship.org This interaction leads to the depolymerization of microtubules, resulting in the arrest of the cell cycle in the G2/M phase, specifically during metaphase. nih.gov

Beyond its well-documented antimicrotubule activity, other mechanisms contribute to its tumor growth inhibition in animal models:

Induction of Apoptosis: Studies have shown that estramustine can induce programmed cell death in cancer cells. nih.govnih.govfrontiersin.org

Inhibition of DNA Synthesis: Evidence suggests that estramustine can also interfere with DNA synthesis. frontiersin.org

Interaction at the Nuclear Matrix: When used in combination with the topoisomerase II inhibitor etoposide, estramustine appears to interact at the nuclear matrix, a network involved in DNA replication, to selectively inhibit new DNA synthesis. usuhs.edu

Preclinical Synergistic Antineoplastic Strategies

Preclinical studies have consistently shown that the therapeutic potential of estramustine can be enhanced when combined with other cytotoxic agents, demonstrating synergistic or additive effects. nih.gov

Combination with Other Microtubule-Targeting Agents (e.g., Taxanes, Vinca Alkaloids)

Combining estramustine with other drugs that target microtubules, but through different mechanisms, has proven to be a promising strategy in preclinical models.

Taxanes (e.g., Docetaxel): The combination of estramustine and docetaxel has been evaluated in vivo. In docetaxel-resistant human prostate cancer xenografts, estramustine administered alone induced a tumor growth delay. However, the combination of docetaxel and estramustine resulted in a significantly longer tumor growth delay of 50 days.

Vinca Alkaloids (e.g., Vinblastine): The combination of estramustine and vinblastine (B1199706) has demonstrated enhanced cytotoxicity in prostate cancer cell lines. usuhs.edu In vitro studies showed that this combination resulted in 20-60% higher cytotoxicity than either drug used alone. usuhs.edu Additive cytotoxic effects have also been observed against the DU145 human prostate cancer cell line. nih.govauajournals.org

Preclinical Synergy of Estramustine with Microtubule Agents

Combination AgentModel SystemObserved Effect
DocetaxelDocetaxel-Resistant PC XenograftSignificantly increased tumor growth delay (50 days)
VinblastineProstate Cancer Cell Lines (LNCaP, PC-3)20-60% higher cytotoxicity than single agents
VinblastineDU145 Prostate Cancer Cell LineAdditive cytotoxicity

Synergistic Effects with Topoisomerase II Inhibitors (e.g., Etoposide)

Preclinical models have shown a synergistic relationship between estramustine and the topoisomerase II inhibitor etoposide. usuhs.edu It has been postulated that estramustine, which binds to the nuclear matrix, enhances the cytotoxicity of etoposide, which also acts at the nuclear matrix. usuhs.edu In vitro assays demonstrated that the two drugs act synergistically to inhibit the growth of the metastatic human prostate adenocarcinoma cell line PC-3. usuhs.edu This synergistic interaction was also observed to inhibit new DNA synthesis on the nuclear matrix. usuhs.edu In vivo, the combination of estramustine and etoposide effectively inhibited the growth of prostate adenocarcinoma in the Dunning Copenhagen rat model. usuhs.edu

Investigation of Radiosensitization Mechanisms and Cell Cycle Synchronization

Estramustine has been investigated for its potential to act as a radiosensitizing agent, making cancer cells more susceptible to radiation therapy. In studies on the human prostatic cancer cell line DU 145, estramustine was shown to enhance the effects of radiation. nih.gov

The primary mechanism behind this radiosensitization is linked to its effect on the cell cycle. Estramustine arrests cancer cells in the metaphase of mitosis, a phase known to be particularly sensitive to radiation. nih.gov By synchronizing a population of tumor cells in this vulnerable phase, estramustine increases the efficacy of subsequent radiation treatment. In a clonogenic cell survival assay, the presence of estramustine (5 µg/ml) resulted in a 23% sensitization to radiation. nih.gov When cells were treated with a standard 2 Gy radiation dose, the presence of estramustine increased the loss of clonogenic ability from 22% (radiation alone) to 40%. nih.gov

Research into Non-Antineoplastic Biological Effects

Beyond its established role as an antineoplastic agent, the biological activities of estramustine phosphate sodium extend to other physiological systems. Notably, its influence on bone metabolism has been a subject of clinical observation, primarily linked to its significant estrogenic component. These effects are particularly relevant in the context of prostate cancer, where bone health is a critical consideration.

Studies on Inhibition of Bone Resorption in Preclinical Models

Preclinical investigations specifically detailing the mechanisms by which estramustine phosphate sodium inhibits bone resorption in model systems are not extensively available in the current scientific literature. The majority of the available data on the effects of estramustine phosphate on bone is derived from clinical observations in patients with metastatic prostate cancer, rather than from direct preclinical studies in animal or in vitro models of bone resorption.

Clinical studies have indicated that treatment with estramustine phosphate can lead to notable alterations in bone mineral metabolism. These changes are largely attributed to the estrogenic effects of the compound. For instance, patients receiving estramustine phosphate have demonstrated lower levels of serum calcium and serum phosphate. nih.gov This observed hypophosphatemia is thought to be a result of the estrogenic influence on renal phosphate handling. nih.gov

The estrogenic component of estramustine phosphate is a key factor in its presumed effects on bone. Estrogens are well-established inhibitors of bone resorption. They are known to play a crucial role in maintaining bone density by modulating the activity of osteoclasts, the cells responsible for bone breakdown. However, direct preclinical evidence from in vivo animal models or in vitro studies with osteoclast cultures that specifically elucidates the inhibitory mechanisms of estramustine phosphate on bone resorption is lacking.

Consequently, a detailed account of preclinical efficacy and mechanistic investigations, including data on osteoclast differentiation, the RANKL/RANK/OPG signaling pathway, and bone turnover markers following estramustine phosphate administration in model systems, cannot be provided at this time. The understanding of its effects on bone resorption is therefore inferred from its known clinical metabolic effects and the well-documented role of its estrogenic metabolites in bone physiology.

Data Table: Preclinical Studies on Estramustine Phosphate Sodium and Bone Resorption

Model SystemKey Parameters InvestigatedSummary of Findings
N/AN/ANo direct preclinical studies specifically investigating the inhibition of bone resorption by estramustine phosphate sodium were identified.

Mechanisms of Acquired and Intrinsic Resistance to Estramustine Phosphate Sodium

Cellular Adaptive Responses

Cancer cells can develop resistance to estramustine (B1671314) phosphate (B84403) sodium by altering the structure and dynamics of their microtubule network. These cellular adaptations allow them to withstand the disruptive effects of the drug on mitosis.

Table 1: Tubulin Isotype Expression in Estramustine Resistance

Cell TypeResistance StatusAlteration in Tubulin Isotype ExpressionReference
Prostate Carcinoma CellsEstramustine-ResistantHigher expressed levels of βIII and βIV tubulin isotypes. nih.gov
Human Prostatic Carcinoma CellsEstramustine-ResistantOverexpression of βIII-tubulin, which shows reduced binding efficiency to estramustine. acs.org

In resistant cells, these effects are mitigated. Studies on estramustine-resistant (EMR) human prostatic carcinoma cell lines revealed that they can form functional, though smaller, mitotic spindles in the presence of estramustine concentrations that cause chromosomal disorganization and halt mitotic progression in non-resistant (wild type) cells. nih.govnih.gov These resistant cells are able to proceed through mitosis and cell division at a rate comparable to untreated cells, indicating a significant adaptation in their microtubule dynamics to overcome the drug's inhibitory effects. nih.govnih.gov

Relationship with Multidrug Resistance (MDR) Phenotype

The development of resistance to estramustine appears to be distinct from the classic multidrug resistance (MDR) phenotype. nih.govnih.gov Classic MDR is often associated with the overexpression of efflux pumps like P-glycoprotein, which actively remove a wide range of chemotherapy drugs from the cell.

Research on estramustine-resistant DU 145 human prostatic carcinoma cell lines found no elevated expression of P-glycoprotein mRNA. nih.govnih.gov Furthermore, two well-characterized MDR cell lines, which are resistant to other chemotherapeutic agents, remained sensitive to estramustine. nih.govnih.gov This provides strong evidence that the mechanism of resistance to estramustine is not dependent on the P-glycoprotein-mediated efflux system that characterizes the common MDR phenotype. nih.govnih.gov Another study also noted that while estramustine can modulate P-glycoprotein activity, this effect is limited by its binding to plasma proteins. drugbank.com

Investigating cross-resistance helps to further understand the specific resistance mechanisms at play. Cell lines selected for resistance to estramustine have been evaluated for their sensitivity to other anti-cancer drugs.

Table 2: Cross-Resistance Profile of Estramustine-Resistant (EMR) DU 145 Cells

CompoundClassCross-Resistance Observed in EMR CellsReference
Vinblastine (B1199706)Vinca Alkaloid (Anti-microtubule)No nih.govnih.gov
Taxol (Paclitaxel)Taxane (Anti-microtubule)No nih.govnih.gov
Adriamycin (Doxorubicin)Anthracycline (DNA Intercalator)No nih.govnih.gov
Cytochalasin BMycotoxin (Actin Inhibitor)No (Collateral Sensitivity) nih.govnih.gov

Structure Activity Relationships and Novel Analog Development

Contribution of Structural Moieties to Biological Activity

Functional Role of the Estradiol (B170435) Component

The estradiol core of estramustine (B1671314) phosphate (B84403) serves a dual purpose. Initially, it was incorporated with the strategic intent of targeting the molecule to estrogen receptor-positive tissues, such as those found in prostate cancer. wikipedia.org This steroid-based targeting was hypothesized to increase the concentration of the cytotoxic agent within tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. wikipedia.org The estrogen component facilitates more selective binding to active estrogen receptors, contributing to this targeted delivery. drugbank.com

Beyond its role as a targeting vehicle, the estradiol moiety is metabolically released and exerts its own potent estrogenic effects. wikipedia.org This leads to significant antigonadotropic and functional antiandrogenic actions, which are fundamental to hormonal cancer therapy. wikipedia.org These effects include the suppression of gonadal androgen production and a substantial increase in sex hormone-binding globulin levels, which reduces the fraction of free, biologically active androgens. wikipedia.org Metabolites of estramustine phosphate, including estradiol and estrone (B1671321), are responsible for these hormonal effects and have also been found to act as weak antagonists of the androgen receptor. wikipedia.orgnih.gov

Significance of the Carbamate (B1207046) Link and Nitrogen Mustard Derivative

A carbamate ester linkage covalently attaches the nitrogen mustard group to the 3-position of the estradiol steroid ring. pharmacology2000.comfda.gov This unique bond is critical to the compound's identity as a hybrid drug. The nitrogen mustard component, specifically a normustine derivative, imparts cytotoxic potential to the molecule. guidetopharmacology.org Nitrogen mustards are a class of alkylating agents that can form highly reactive aziridinium (B1262131) ions, which in turn alkylate DNA, leading to strand breaks and apoptosis. drugbank.com

However, extensive research has revealed that the primary antineoplastic activity of estramustine's active metabolites is not dependent on DNA alkylation. pharmacology2000.com Instead, the drug functions mainly as a potent antimitotic agent. wikipedia.org The active metabolites, estramustine and estromustine (B1671320), bind to microtubule-associated proteins (MAPs) and tubulin. medchemexpress.com This interaction disrupts the dynamic instability of microtubules, leading to their depolymerization and arresting the cell cycle in the G2/M phase. wikipedia.org The unique structure of estramustine, with its carbamate-ester bond, appears to be essential for these cytostatic effects. wikipedia.org While the nitrogen mustard provides the cytotoxic payload, its effect is primarily mediated through microtubule disruption rather than direct DNA damage. pharmacology2000.com

Impact of the Phosphate Group on Prodrug Properties

The phosphate group esterified at the 17β-hydroxyl position of the estradiol core is a key element in the design of estramustine phosphate as a prodrug. wikipedia.org Its primary function is to significantly increase the water solubility of the compound. fda.gov This enhanced solubility makes the drug suitable for both oral and intravenous formulations. wikipedia.orgfda.gov

Estramustine phosphate itself is largely inactive. wikipedia.org Following administration, it is readily dephosphorylated by phosphatases in the liver and intestines during absorption to yield its active, more lipophilic metabolite, estramustine. pharmacology2000.comfda.govnih.gov This bioconversion is a critical step for the drug's activity. The prodrug strategy also enhances the drug's selectivity. Research indicates that phosphatase content is often higher in tumor cells compared to normal cells, which may lead to a more targeted release of the active estramustine within the tumor microenvironment, thereby improving selectivity and reducing off-target toxicity. nih.gov

Strategies for Prodrug Optimization

The success of estramustine phosphate as a prodrug has spurred further research into developing novel analogs with improved pharmacological properties. Optimization strategies primarily focus on enhancing metabolic stability to prolong activity and modifying lipophilicity to improve bioavailability and formulation characteristics.

Modifications for Enhanced Metabolic Stability

The metabolism of estramustine phosphate proceeds via several key pathways, including dephosphorylation, oxidation of the 17-hydroxyl group to a ketone (forming estromustine), and hydrolysis of the carbamate ester bond. nih.gov Strategies to enhance metabolic stability would logically target these metabolic hotspots.

One potential approach involves modifying the 17-position of the steroid ring. While the phosphate group is essential for the prodrug strategy, alterations to the steroid structure could influence the rate of oxidation to the less active estromustine metabolite. Another strategy could involve altering the carbamate linkage to make it more resistant to hydrolysis, potentially prolonging the half-life of the active estramustine metabolite.

A more advanced strategy involves creating multi-action prodrugs. For example, platinum(IV) derivatives of cisplatin (B142131) have been synthesized with estramustine attached at an axial position. nih.govacs.org These novel compounds are designed as "multiaction" prodrugs that can deliver two different cytotoxic agents—a platinum agent and estramustine—potentially offering synergistic antitumor effects and a different metabolic profile. nih.govacs.org Such complex structural modifications represent a significant evolution in analog design, aiming to combine mechanisms of action rather than solely enhancing the stability of the original compound.

Addressing Lipophilicity and Formulation Considerations in Analog Design

A critical aspect of drug design is achieving the optimal balance of lipophilicity and hydrophilicity. While the phosphate group renders estramustine phosphate highly water-soluble, the active metabolite, estramustine, is significantly more lipophilic, which is necessary for it to cross cell membranes and reach its intracellular targets.

In the design of new analogs, lipophilicity is a key parameter to be optimized. nih.gov

Increasing Lipophilicity : For certain applications, increasing the lipophilicity of the active form could potentially enhance membrane permeability and cellular uptake. This could be achieved by modifying the steroid backbone or the nitrogen mustard side chain, for instance, by adding lipophilic functional groups.

Optimizing Hydrophilicity : Conversely, for parenteral formulations, ensuring adequate water solubility remains crucial. Novel formulation strategies, such as the use of sulfoalkyl ether cyclodextrins and human albumin, have been explored to improve the properties of parenteral estramustine phosphate formulations, aiming to reduce side effects at the injection site. google.com

Development and Preclinical Evaluation of Novel Estramustine Analogs (e.g., Alestramustine)

The development of novel analogs of estramustine has been a focused area of research aimed at enhancing its anticancer efficacy, improving its therapeutic index, and overcoming mechanisms of resistance. While the clinical use of estramustine phosphate sodium has been established, its utility can be limited by side effects and the development of refractory disease. This has spurred the design and preclinical assessment of new derivatives that retain the core structure of estramustine but incorporate chemical modifications to alter their pharmacological properties. One such analog that has been investigated is Alestramustine; however, detailed preclinical data for this specific compound are not extensively available in published literature.

Alestramustine is structurally defined as the L-alanine ester of estramustine. This modification categorizes it as a prodrug of estramustine, designed to be metabolized into the active parent compound. The rationale behind such a modification is often to improve bioavailability or alter the pharmacokinetic profile of the drug. Upon administration, Alestramustine is expected to be converted to estramustine, which then exerts its cytotoxic effects. The mechanism of action is presumed to be consistent with that of estramustine, primarily involving the disruption of microtubule function, which is crucial for cell division. The estradiol component of the molecule facilitates its uptake into estrogen receptor-positive cells, such as those in prostate and breast cancer.

Despite the chemical characterization of Alestramustine, a comprehensive preclinical evaluation detailing its efficacy in cell lines and animal models is not readily found in scientific publications. Therefore, to illustrate the principles and findings of novel estramustine analog development, the preclinical data for other rationally designed analogs, such as LS 4477 and LS 4559, provide valuable insights.

Research Findings on Novel Estramustine Analogs: LS 4477 and LS 4559

Researchers have synthesized and evaluated a series of N-acyl-aminoalkyl phenyl ethers based on the structure of estramustine. Among these, the compounds LS 4477 and LS 4559 have demonstrated promising preclinical activity. nih.gov

Preclinical studies have shown that LS 4477 and LS 4559 are significantly more potent than the parent compound, estramustine, in in vitro settings. Their primary mechanism of action, similar to estramustine, is the inhibition of tubulin assembly, a critical process in the formation of microtubules. nih.gov

A comparative analysis of their effects on tubulin assembly revealed that at biologically relevant concentrations, LS 4477 and LS 4559 caused a more substantial reduction in tubulin polymerization compared to estramustine. nih.gov

Table 1: Comparative Inhibition of Tubulin Assembly by Estramustine and its Analogs

CompoundReduction in Tubulin Assembly
Estramustine28.4%
LS 447759.9%
LS 455956.0%

Furthermore, in chemosensitivity assays conducted on a panel of human and murine cancer cell lines, both LS 4477 and LS 4559 exhibited approximately 100 times greater potency than estramustine. nih.gov

The enhanced in vitro potency of LS 4477 and LS 4559 translated to significant antitumor activity in in vivo models. Both analogs were found to be orally active against the MAC 15A murine colon tumor model, demonstrating a greater ability to delay tumor growth compared to estramustine. nih.gov

For the slower-growing MAC 26 tumor model, a soluble prodrug of LS 4559, designated as LS 4577, also showed significant activity. nih.gov These findings from in vivo studies underscore the potential for these novel analogs to offer improved therapeutic outcomes.

Table 2: Summary of In Vivo Efficacy of Novel Estramustine Analogs

CompoundAnimal ModelKey Finding
LS 4477MAC 15A murine tumor modelSignificant tumor growth delay, greater than estramustine.
LS 4559MAC 15A murine tumor modelSignificant tumor growth delay, greater than estramustine.
LS 4577 (prodrug of LS 4559)MAC 26 murine tumor modelSignificant antitumor activity.

The preclinical evaluation of these novel estramustine analogs highlights the potential for structural modifications to yield compounds with superior potency and in vivo efficacy. While specific preclinical data for Alestramustine remains limited in the public domain, the research on compounds like LS 4477 and LS 4559 provides a clear indication of the ongoing efforts and successful strategies in the development of next-generation estramustine-based therapeutics.

Advanced Research Methodologies for Estramustine Phosphate Sodium Investigations

Analytical Techniques for Compound and Metabolite Quantification

Accurate quantification of estramustine (B1671314) phosphate (B84403) sodium and its biologically active metabolites, such as estramustine, estromustine (B1671320), estradiol (B170435), and estrone (B1671321), is crucial for understanding its pharmacology. nih.govfda.govrxlist.com To achieve this, several robust analytical methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of estramustine phosphate and its metabolites in plasma. nih.govnih.gov Various HPLC methods have been established, often involving reverse-phase columns and fluorescence or ultraviolet (UV) detection.

One method for the direct analysis of estramustine phosphate in plasma involves protein precipitation followed by solid-phase extraction (SPE) for sample cleanup. nih.gov The subsequent analysis by liquid chromatography with fluorescence detection provides a reliable quantification of the parent drug. nih.gov For the analysis of metabolites like estramustine and its 17-keto derivative, a different HPLC assay has been developed. nih.gov This method includes extraction of the compounds from plasma buffered to an alkaline pH, followed by analysis on a silica (B1680970) gel column with a fluorescence detector. nih.gov

Key parameters for a typical HPLC method for estramustine and its 17-keto metabolite are detailed below. nih.gov

ParameterValue
Column 5-µm silica gel
Mobile Phase Hexane-ethanol (92.5:7.5)
Detector Fluorescence
Excitation Wavelength 195 nm
Emission Wavelength >250 nm
Limit of Sensitivity (Estramustine) 40 ng/ml
Limit of Sensitivity (17-keto metabolite) 50 ng/ml
Overall Recovery (Estramustine) 74.7%
Overall Recovery (17-keto metabolite) 85.1%

These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Gas Chromatography (GC) with Selective Detection Methods (e.g., Nitrogen-Phosphorus, Mass Spectrometry)

Gas Chromatography (GC) offers a high-resolution separation technique for the analysis of the metabolites of estramustine phosphate. nih.gov Due to the non-volatile nature of these compounds, a derivatization step, such as silanization, is required to make them suitable for GC analysis. nih.gov

Following extraction from plasma using solid-phase and liquid-liquid techniques, the derivatized metabolites can be quantified. nih.gov Estramustine and estromustine are typically analyzed using a nitrogen-phosphorus detector (NPD), which provides high selectivity for nitrogen-containing compounds. nih.gov For the quantification of estradiol and estrone, GC coupled with mass spectrometry (MS) operating in selected ion monitoring (SIM) mode is employed for its high sensitivity and specificity. nih.govnih.gov

The validation of these GC methods has demonstrated good precision and accuracy, with limits of quantitation suitable for pharmacokinetic studies. nih.gov

MetaboliteDetection MethodLimit of Quantitation
EstromustineGC-NPD30 nmol/l
EstramustineGC-NPD30 nmol/l
EstroneGC-MS (SIM)12 nmol/l
EstradiolGC-MS (SIM)8 nmol/l

Radioimmunoassay (RIA) for Parent Compound and Metabolites

Radioimmunoassay (RIA) is another sensitive technique that has been utilized for the quantitative analysis of estramustine phosphate and its metabolites in plasma samples. nih.govnih.gov This immunoassay method relies on the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites. The high sensitivity of RIA allows for the detection of very low concentrations of the target compounds. Specific RIA methods have been developed for the determination of the parent drug and have been applied in clinical studies of patients undergoing treatment. nih.gov

Cellular and Molecular Biology Methodologies

To investigate the mechanisms through which estramustine phosphate sodium exerts its cytotoxic effects, researchers utilize a range of cellular and molecular biology techniques. These methods allow for the detailed examination of the drug's impact on cell cycle progression, apoptosis, and the integrity of the cellular cytoskeleton.

Flow Cytometry for Cell Cycle Progression and Apoptosis Assessment

Flow cytometry is a powerful tool for assessing the effects of estramustine phosphate on cell cycle distribution and for quantifying apoptosis. europeanreview.orgnih.gov By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide, researchers can analyze the DNA content of a large population of cells and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). nih.govmiltenyibiotec.com

Studies using prostate cancer cell lines, such as PC3, have shown that treatment with estramustine phosphate leads to growth restraint and the induction of apoptosis. europeanreview.orgnih.gov Flow cytometry analysis, often using Annexin V staining, can identify apoptotic cells. europeanreview.orgaacrjournals.org For instance, after treatment with estramustine phosphate, an increase in the percentage of apoptotic and dead cells has been observed. aacrjournals.org One study found that in the absence of the drug, approximately 4% of cells were in early apoptosis and 10% in late apoptosis, whereas treatment with 10 μmol/L of the active metabolite estramustine resulted in a significant increase in late apoptotic (17.3%) and dead cells (16.8%). aacrjournals.org

Immunofluorescence Microscopy for Cytoskeletal Visualization

Immunofluorescence microscopy is a critical technique for visualizing the effects of estramustine phosphate's active metabolites on the cellular cytoskeleton, particularly the microtubule network. aacrjournals.org The antitumor activity of estramustine is linked to its action on microtubules. aacrjournals.org

In these studies, cells are treated with the compound, fixed, and then stained with antibodies that specifically bind to components of the cytoskeleton, such as α-tubulin. aacrjournals.org These primary antibodies are then detected by secondary antibodies conjugated to fluorophores. Visualization under a fluorescence microscope allows for the detailed examination of microtubule structure and organization. Research has shown that estramustine can have a depolymerizing effect on interphase microtubules at high concentrations and can lead to the formation of multipolar spindles, indicating a disruption of normal mitotic processes. aacrjournals.org Furthermore, immunofluorescence has been used to show that estramustine treatment can increase the level of acetylated tubulin, a marker of microtubule stabilization. aacrjournals.org

Quantitative Gene Expression Analysis (e.g., RT-PCR for microRNAs)

Quantitative gene expression analysis provides critical insights into the molecular mechanisms underlying the effects of estramustine phosphate sodium. One area of focus has been its impact on microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. Real-time polymerase chain reaction (RT-PCR) is a key technique used to quantify these changes.

Research has demonstrated that estramustine phosphate can alter the expression levels of specific microRNAs in cancer cells. For instance, in studies involving the prostate cancer cell line PC3, treatment with estramustine phosphate was found to significantly reduce the levels of miR-31. medchemexpress.cn This downregulation of miR-31 is linked to the induction of apoptosis (programmed cell death) in these cells. medchemexpress.cn Further analysis of clinical samples revealed that miR-31 levels are typically higher in prostate cancer tissue compared to adjacent non-cancerous tissue. medchemexpress.cn When PC3 cells were engineered to overexpress miR-31, they showed increased resistance to the apoptotic effects of estramustine phosphate, suggesting that the drug's efficacy is at least partially mediated through the suppression of this specific microRNA. medchemexpress.cn

Table 1: Effect of Estramustine Phosphate on miR-31 Expression and Apoptosis
Experimental ConditionCell LineMethodologyKey FindingReference
Treatment with Estramustine PhosphatePC3 (Prostate Cancer)RT-PCRDecreased expression level of miR-31. medchemexpress.cn
Comparison of Tissue SamplesHuman Prostate TissueRT-PCRmiR-31 levels are higher in cancerous tissue than in paracarcinoma tissue. medchemexpress.cn
miR-31 Overexpression + Estramustine Phosphate TreatmentPC3 (Prostate Cancer)Flow CytometryOverexpression of miR-31 inhibited the apoptosis induced by estramustine phosphate. medchemexpress.cn

Protein-Protein Interaction Studies (e.g., Immunoprecipitation)

Understanding the proteins that estramustine phosphate sodium and its active metabolites interact with is fundamental to elucidating its mechanism of action. The primary targets identified are components of the cellular cytoskeleton, specifically tubulin and microtubule-associated proteins (MAPs). wikipedia.orgnih.govmedchemexpress.compharmacology2000.com Additionally, a specific estramustine-binding protein (EMBP) has been identified, which may facilitate the accumulation of the drug in target cells. nih.gov

Immunoprecipitation and other chromatographic techniques have been employed to identify and characterize these interactions. For example, studies using radiolabeled estramustine phosphate have shown that it binds predominantly to MAPs. nih.gov Other investigations have focused on a specific estramustine-binding protein, initially found in prostatic tissue, which specifically binds estramustine and its metabolite, estromustine. nih.gov Using monoclonal antibodies and fast protein liquid chromatography, this binding protein was also detected in several non-small cell lung cancer cell lines, suggesting a potential role beyond prostate cancer. nih.gov

Table 2: Proteins Interacting with Estramustine Phosphate and its Metabolites
Interacting ProteinLigandMethodology/EvidenceSignificanceReference
Microtubule-Associated Proteins (MAPs)Estramustine Phosphate, EstramustineRadiolabeling assays, In vitro polymerization assaysBinding to MAPs disrupts microtubule assembly and function. nih.govpharmacology2000.com nih.govpharmacology2000.com
Tubulin (specifically β-tubulin)Estramustine, EstromustineBinding assays, In vitro polymerization assays, Fluorescence quenchingDirect interaction leads to microtubule depolymerization and mitotic arrest. pharmacology2000.comnih.govnih.gov pharmacology2000.comnih.govnih.gov
Estramustine-Binding Protein (EMBP)Estramustine, EstromustineImmunohistochemistry, Fast Protein Liquid Chromatography (FPLC)May facilitate selective uptake and accumulation of the drug in cancer cells. nih.gov nih.gov

Biochemical and Biophysical Assays for Target Interaction

In Vitro Microtubule Polymerization and Depolymerization Assays

The primary mechanism of estramustine's cytotoxic effect is the disruption of microtubule dynamics. researchgate.net In vitro assays that measure the polymerization (assembly) and depolymerization (disassembly) of microtubules are crucial for characterizing this activity. These assays often use purified tubulin and MAPs and measure changes in turbidity or fluorescence over time.

Studies have shown that estramustine phosphate is active in vitro, where it inhibits the polymerization of microtubules that contain MAPs and can induce the depolymerization of pre-formed microtubules. nih.govnih.gov The concentration required for 50% inhibition of MAP-containing microtubule polymerization is approximately 100 μM. nih.gov Interestingly, the active metabolite, estramustine, is a relatively weak inhibitor of the polymerization of purified tubulin that is free of MAPs, indicating that the interaction with MAPs is a key part of the mechanism. nih.govnih.gov However, even in the absence of MAPs, estramustine has been shown to strongly stabilize microtubule dynamics by reducing the rates of both growth and shortening. nih.gov

Table 3: Summary of In Vitro Microtubule Assembly Assay Findings
CompoundExperimental SystemObserved EffectEffective ConcentrationReference
Estramustine Phosphate (EMP)MAP-containing microtubulesInhibition of polymerization, induction of depolymerization.~100 μM for 50% inhibition. nih.gov
Estramustine (EM)Purified (MAP-free) tubulinWeak inhibition of polymerization.18% inhibition at 20 μM. nih.gov
Estramustine (EM)Individual MAP-free microtubulesSuppression of dynamic instability (reduced growth and shortening rates).Effective at concentrations below those needed to inhibit polymerization. nih.gov

Binding Assays with Purified Tubulin and Microtubule-Associated Proteins

To quantify the interaction between estramustine and its targets, various binding assays have been developed. These assays directly measure the affinity of the drug for purified tubulin and MAPs. Techniques such as fluorescence quenching and the use of radiolabeled compounds are common.

Fluorescence quenching experiments, which measure the decrease in the intrinsic fluorescence of tubulin upon drug binding, have determined the binding affinity (dissociation constant, Kd) of estramustine for purified tubulin to be approximately 23–30 μM. nih.gov This binding induces a conformational change in the tubulin protein. nih.gov The binding site for estramustine on tubulin is considered distinct from those of other microtubule inhibitors like colchicine (B1669291) or vinblastine (B1199706). nih.gov Binding assays have also confirmed that estramustine phosphate binds to MAPs with a Kd in the range of 15–20 μM. nih.gov

Table 4: Binding Affinities of Estramustine and its Phosphate Ester
LigandTarget ProteinBinding Affinity (Kd)Assay MethodReference
Estramustine (EM)Purified Tubulin~23–30 μMFluorescence Quenching nih.gov
Estramustine Phosphate (EMP)Microtubule-Associated Proteins (MAPs)~15–20 μMNot specified nih.gov

DNA Damage and Synthesis Inhibition Assays

While the primary target of estramustine is the microtubule network, evidence also points to effects on DNA integrity and synthesis. wikipedia.org These effects may be secondary to mitotic arrest or a result of the alkylating properties of the nitrogen mustard moiety within the estramustine molecule. researchgate.netdrugbank.com

In a nascent DNA synthesis assay using prostate adenocarcinoma cell lines, estramustine phosphate was shown to inhibit the synthesis of new DNA specifically at the nuclear matrix. nih.gov This effect was synergistic when combined with etoposide (B1684455), a topoisomerase II inhibitor. nih.gov Furthermore, studies in malignant rat glioma models have demonstrated that estramustine can induce significant DNA fragmentation, a hallmark of apoptosis. nih.gov This damage was detected using methods like in situ end labeling (ISEL) and DNA integrity analysis on agarose (B213101) gels, and it was observed in tumor tissue but not in normal brain tissue. nih.gov

Table 5: DNA-Related Effects of Estramustine Phosphate
EffectAssay/MethodologyModel SystemKey FindingReference
Inhibition of DNA SynthesisNascent DNA synthesis assayMat-LyLu and PC-3 (prostate adenocarcinoma) cellsSelectively inhibits new DNA synthesis on the nuclear matrix. nih.gov
Induction of DNA DamageIn Situ End Labeling (ISEL), Agarose Gel ElectrophoresisMalignant rat glioma modelCauses pronounced DNA fragmentation in tumor cells 0.5-8 hours after treatment. nih.gov

Q & A

Q. What are the primary biochemical mechanisms by which estramustine phosphate sodium exerts its antitumor effects?

Estramustine phosphate sodium acts as an oral microtubule-disrupting agent. It binds to microtubule-associated proteins (MAPs) and tubulin, leading to depolymerization of microtubules. This inhibits mitotic spindle formation, arrests cell cycle progression, and induces apoptosis. Key assays to confirm this mechanism include tubulin polymerization inhibition assays (measuring optical density changes) and apoptosis markers like caspase-3 activation .

Physicochemical PropertyValue
LogP (lipophilicity)5.30
Polar Surface Area (PSA)106.11 Ų
SolubilityHighly water-soluble due to phosphate group

Q. What pharmacokinetic considerations are critical when administering estramustine phosphate sodium in preclinical models?

Upon oral administration, estramustine phosphate undergoes rapid dephosphorylation to form estradiol metabolites (e.g., estrone and estriol). Researchers must monitor plasma concentrations of these metabolites using techniques like LC-MS/MS. Long-term use elevates total serum estradiol levels, mimicking estrogen therapy effects. Stability studies should account for pH-dependent degradation in storage .

Q. Which in vitro assays are recommended for evaluating estramustine’s cytotoxic effects?

  • Microtubule Disruption : Immunofluorescence staining of microtubule networks in prostate cancer cell lines (e.g., PC-3).
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining or TUNEL assays.
  • Cell Cycle Analysis : Propidium iodide staining to quantify G2/M arrest .

Advanced Research Questions

Q. How should researchers design clinical trials to assess estramustine’s efficacy in combination therapies for castration-refractory prostate cancer (CRPC)?

  • Stratification : Include patients with prior taxane exposure and controlled hormone levels.
  • Endpoints : Prioritize overall survival (OS) over PSA response rates.
  • Control Arms : Use taxanes (docetaxel/paclitaxel) or microtubule-stabilizing agents (ixabepilone) as comparators.
  • Statistical Power : Meta-analyses of individual patient data (IPD) from multiple trials (e.g., 610 patients across 5 trials) using fixed-effect models to calculate hazard ratios (HR = 0.82, 95% CI: 0.69–0.97) .

Q. How can conflicting data on estramustine’s survival benefits be reconciled?

Contradictions arise from heterogeneity in trial designs (e.g., vinblastine vs. taxane-based regimens). To resolve discrepancies:

  • Perform subgroup analyses stratified by chemotherapy type (vinblastine HR = 0.85 vs. taxanes HR = 0.79).
  • Use Cox proportional hazards models adjusted for age, performance status, and baseline PSA.
  • Validate findings via sensitivity analyses excluding studies with high thrombotic event rates (~7%) .

Q. What methodological approaches are recommended for analyzing estramustine’s impact on immune responses in gene therapy models?

  • Immune Profiling : Measure cytokine levels (IL-6, TNF-α) post-treatment using multiplex assays.
  • T-Cell Activation : Flow cytometry for CD4+/CD8+ subsets and PD-1/CTLA-4 expression.
  • Vector Compatibility : Assess interactions between estramustine and viral vectors (e.g., adenovirus) in co-administration studies. Preclinical data suggest estramustine may modulate innate immune responses against viral gene delivery systems .

Data Contradiction Analysis

Q. Why do some studies report minimal survival benefits despite estramustine’s microtubule-targeting activity?

Discrepancies may stem from:

  • Patient Selection : Inclusion of non-metastatic CRPC cases with low tumor burden.
  • Dosing Variability : Suboptimal estramustine levels due to poor absorption or drug-drug interactions.
  • Resistance Mechanisms : Upregulation of βIII-tubulin isoforms or MAP-tau overexpression in recurrent tumors. Mitigation strategies include pharmacokinetic-guided dosing and biomarker-driven patient stratification (e.g., tubulin isoform profiling) .

Methodological Resources

  • Quality Control : Follow USP guidelines for phosphate content testing (e.g., ion chromatography) and impurity profiling .
  • Meta-Analysis Tools : Use RevMan or R packages (e.g., metafor) for IPD synthesis, ensuring heterogeneity testing via Cochran’s Q statistic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.